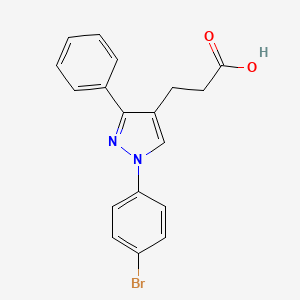

1-(4-Bromophenyl)-3-phenylpyrazole-4-propionic acid

Description

1-(4-Bromophenyl)-3-phenylpyrazole-4-propionic acid is a pyrazole derivative featuring a 4-bromophenyl group at position 1, a phenyl group at position 3, and a propionic acid moiety at position 4 of the pyrazole ring. The molecular formula is C₁₈H₁₅BrN₂O₂, with a molecular weight of approximately 395.23 g/mol (calculated based on structural analogs) . This compound is of interest in medicinal chemistry due to its structural similarity to non-steroidal anti-inflammatory drugs (NSAIDs), which often incorporate propionic acid groups .

Properties

IUPAC Name |

3-[1-(4-bromophenyl)-3-phenylpyrazol-4-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15BrN2O2/c19-15-7-9-16(10-8-15)21-12-14(6-11-17(22)23)18(20-21)13-4-2-1-3-5-13/h1-5,7-10,12H,6,11H2,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAQITLKSECQDHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C=C2CCC(=O)O)C3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50676279 | |

| Record name | 3-[1-(4-Bromophenyl)-3-phenyl-1H-pyrazol-4-yl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50676279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75821-70-4 | |

| Record name | 3-[1-(4-Bromophenyl)-3-phenyl-1H-pyrazol-4-yl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50676279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 75821-70-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenyl)-3-phenylpyrazole-4-propionic acid typically involves multiple steps, starting with the formation of the pyrazole ring. One common method is the reaction of hydrazine with a suitable β-diketone in the presence of a bromophenyl derivative. The reaction conditions often require heating and the use of a catalyst to facilitate the formation of the pyrazole ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistency and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromophenyl)-3-phenylpyrazole-4-propionic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of alcohols or amines.

Substitution: Introduction of different functional groups, leading to the formation of various derivatives.

Scientific Research Applications

1-(4-Bromophenyl)-3-phenylpyrazole-4-propionic acid is a chemical compound utilized in various research applications, including pharmaceutical development, agricultural chemistry, material science, biochemical research, and environmental science .

Pharmaceutical Development

This compound is explored for its potential anti-inflammatory and analgesic properties, making it a candidate for new pain relief medications .

Agricultural Chemistry

This compound serves as a building block in the synthesis of agrochemicals, particularly in developing herbicides and pesticides that target specific plant species without harming crops . Several pyrazole derivatives have been investigated for their antibacterial efficacy .

Material Science

The compound is investigated for its role in creating advanced materials, such as polymers with enhanced thermal stability and mechanical strength . It is explored for its potential in developing advanced materials, such as polymers and coatings, due to its unique chemical properties . The compound may serve as a building block for creating novel materials with specific electronic or optical properties, which is beneficial in electronics and photonics .

Biochemical Research

Researchers utilize this compound in studies related to enzyme inhibition, which can lead to insights into metabolic pathways and disease mechanisms . It is utilized in studies investigating enzyme inhibition, providing insights into metabolic pathways and potential therapeutic targets . Researchers study its effects on various biological systems, which can lead to insights into disease mechanisms and the development of targeted therapies .

Environmental Science

It is studied for its potential use in the remediation of contaminated sites, as it may help in breaking down harmful pollutants in soil and water . The compound is studied for its effects on ecosystems, aiding in the assessment of chemical impacts on soil and water quality . Its applications in studying the degradation of pollutants highlight its role in environmental chemistry, aiding in the development of sustainable practices .

Documents

Mechanism of Action

The mechanism by which 1-(4-Bromophenyl)-3-phenylpyrazole-4-propionic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Table 1: Structural and Functional Comparison

Key Comparison Points

Structural Modifications and Activity: The 4-bromophenyl group is a common feature in analogs, contributing to hydrophobic interactions in receptor binding . Oxadiazole derivatives (e.g., IIIa) replace the pyrazole-propionic acid with a 1,3,4-oxadiazole ring, reducing acidity but maintaining anti-inflammatory activity (59.5% inhibition at 100 mg/kg) .

Functional Group Impact :

- The propionic acid group in the target compound enables hydrogen bonding, enhancing solubility compared to carboxamide derivatives (e.g., the CB1 antagonist in ).

- Carboxamide -containing analogs (e.g., CB1 antagonist) exhibit stronger receptor affinity but lower solubility, limiting bioavailability .

Biological Activity: The target compound’s propionic acid group suggests NSAID-like activity, akin to indomethacin (SI = 2.67), though direct data are lacking. Oxadiazole analogs (IIIa, IIIb) show lower toxicity (SI = 0.75–0.83) compared to indomethacin, highlighting the trade-off between efficacy and safety .

Crystallographic and Hydrogen-Bonding Behavior :

- The propionic acid group facilitates predictable hydrogen-bonding patterns in crystal structures, as analyzed via SHELX and ORTEP tools . This contrasts with oxadiazole derivatives, where reduced hydrogen-bonding capacity may lead to polymorphic variability .

Table 2: Pharmacological and Physicochemical Properties

Biological Activity

1-(4-Bromophenyl)-3-phenylpyrazole-4-propionic acid is a compound of growing interest due to its significant biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications based on diverse and authoritative sources.

Chemical Structure and Properties

The compound features a pyrazole ring with a bromophenyl group and a phenyl group, alongside a propionic acid moiety. Its molecular formula is C18H16BrN2O2, with a molecular weight of 364.24 g/mol. The presence of the bromine atom is believed to enhance its biological activity by influencing its interaction with biological targets.

Structural Characteristics

| Property | Description |

|---|---|

| Molecular Formula | C18H16BrN2O2 |

| Molecular Weight | 364.24 g/mol |

| Appearance | White to brown solid |

| Functional Groups | Pyrazole, bromophenyl, propionic acid |

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory effects. It has been shown to inhibit enzymes involved in inflammatory pathways, suggesting its potential as a non-steroidal anti-inflammatory drug (NSAID) . In vitro studies have demonstrated that this compound can reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6, which are critical mediators in inflammatory responses .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may exhibit antitumor activity against various cancer cell lines. For instance, it has shown promising results in inhibiting cell proliferation in breast cancer models . The mechanism appears to involve the modulation of signaling pathways related to cell growth and apoptosis.

The biological activity of this compound is thought to stem from its ability to interact with specific molecular targets. It may act as an enzyme inhibitor, selectively targeting cyclooxygenase (COX) enzymes involved in the synthesis of inflammatory mediators . Detailed studies using techniques like surface plasmon resonance have been employed to elucidate these interactions .

Case Studies and Research Findings

Several studies have highlighted the compound's potential therapeutic applications:

- Anti-inflammatory Study : A study demonstrated that at concentrations of 10 µM, this compound inhibited TNF-α production by up to 85%, outperforming standard NSAIDs .

- Antitumor Activity : In vitro assays showed that the compound induced apoptosis in cancer cells through the activation of caspases, suggesting a mechanism for its anticancer effects .

- Comparative Analysis : Comparative studies with similar compounds revealed that the bromination pattern significantly influences biological activity, making this compound unique among its peers .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 1-(4-Bromophenyl)-3-phenylpyrazole-4-propionic acid with high purity?

- Answer : The synthesis typically involves multi-step condensation reactions. A common approach includes:

Suzuki coupling between 4-bromophenylboronic acid and a pyrazole precursor to introduce the bromophenyl group .

Propionic acid side-chain introduction via nucleophilic substitution or ester hydrolysis under controlled pH (e.g., using NaOH/HCl) .

- Key considerations : Monitor reaction progress using HPLC or TLC. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) is critical to achieve ≥95% purity .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Answer : Use a combination of spectroscopic and computational tools:

NMR spectroscopy (¹H/¹³C) to confirm substituent positions and purity .

Mass spectrometry (ESI-TOF) for molecular weight verification (expected m/z ~385–390 for [M+H]⁺) .

DFT calculations to map electron density distributions and predict reactivity (software: Gaussian or ORCA) .

Q. What safety protocols are essential when handling this compound in the lab?

- Answer :

- Hazard mitigation : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation of dust/particles .

- Storage : Store at 2–8°C in airtight containers under inert gas (e.g., argon) to prevent degradation .

- Emergency measures : For skin contact, rinse with water for 15 minutes; for eye exposure, use saline solution immediately .

Advanced Research Questions

Q. How can computational methods optimize the reaction pathways for synthesizing derivatives of this compound?

- Answer :

Reaction path search : Use quantum chemical calculations (e.g., DFT) to identify low-energy transition states and intermediates .

Machine learning : Train models on existing reaction datasets to predict optimal solvents, catalysts, and temperatures for derivative synthesis .

- Case study : ICReDD’s workflow combines computational screening with experimental validation, reducing trial-and-error by 40–60% .

Q. What experimental design strategies resolve contradictions in solubility and stability data for this compound?

- Answer : Apply statistical Design of Experiments (DoE) :

Factor screening : Vary pH, temperature, and solvent polarity (e.g., DMSO vs. ethanol) to identify stability outliers .

Response surface methodology (RSM) : Model interactions between variables to pinpoint optimal storage conditions (e.g., pH 6.5–7.0, <25°C) .

Q. How can researchers investigate the compound’s potential as a ligand in catalytic systems?

- Answer :

Coordination chemistry studies : Perform titration experiments with metal salts (e.g., PdCl₂, CuI) and monitor via UV-Vis spectroscopy for ligand-metal binding .

Catalytic activity assays : Test in cross-coupling reactions (e.g., Heck or Sonogashira) and compare yields with/without the ligand .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.